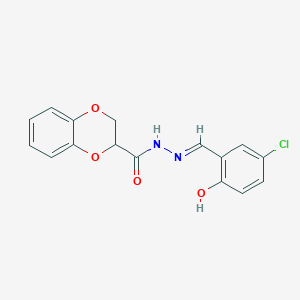
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as HMB, is a synthetic compound that has been widely studied for its potential applications in various fields of research. HMB belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. It has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have a protective effect on various organs such as the liver and kidney.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to the use of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
For research on 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one include the development of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives, investigation of its mechanism of action, and exploration of its potential clinical applications.
Métodos De Síntesis
The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine in the presence of thiosemicarbazide. The resulting product is then cyclized to form 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The yield of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is reported to be around 60%, and the purity can be improved by recrystallization.
Aplicaciones Científicas De Investigación
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs.
Propiedades
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-9-11(7-8-13(14)20)10-15-16(21)19-17(23-15)18-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUJUJSHIHBDT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-methyl-3-furoyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6137010.png)
![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile](/img/structure/B6137062.png)
![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![4-amino-N-(2-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-2-oxoethyl)butanamide hydrochloride](/img/structure/B6137096.png)
![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)
![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(2-methylbenzyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6137125.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6137132.png)